molecular formula C19H19N5O2 B2679485 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-oxo-4-phenylbutanamide CAS No. 2034570-47-1

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2679485
CAS No.: 2034570-47-1
M. Wt: 349.394
InChI Key: ASODDVXTJXERRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-oxo-4-phenylbutanamide is a complex organic compound that features a pyrazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-oxo-4-phenylbutanamide typically involves multi-step organic reactions The starting materials often include 1-methyl-1H-pyrazole and 2-chloromethylpyrazine, which undergo nucleophilic substitution reactions to form the pyrazole-pyrazine linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-oxo-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-24-13-15(11-23-24)19-16(20-9-10-21-19)12-22-18(26)8-7-17(25)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASODDVXTJXERRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.